Product packaging for E protein TH Sman, Dengue virus(Cat. No.:CAS No. 146588-87-6)

E protein TH Sman, Dengue virus

Cat. No.: B1176615
CAS No.: 146588-87-6
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Description

Overview of Dengue Virus (DENV) as a Flavivirus

Dengue virus belongs to the genus Flavivirus within the family Flaviviridae. nih.gov This group of arthropod-borne viruses, or arboviruses, also includes other significant human pathogens like Yellow Fever virus, West Nile virus, and Zika virus. nih.govnih.gov DENV is a single-stranded positive-sense RNA virus, and there are four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4). wikipedia.org Infection with one serotype provides lifelong immunity to that specific serotype, but subsequent infection with a different serotype can lead to more severe forms of the disease, such as dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS). nih.gov

Genomic Organization and Structural Proteins of DENV

The DENV genome is approximately 11,000 nucleotides long and contains a single open reading frame. uni-heidelberg.de This open reading frame is translated into a large polyprotein that is subsequently cleaved by both viral and host cell proteases into three structural proteins and seven non-structural (NS) proteins. uni-heidelberg.deoup.com

The structural proteins are essential components of the mature virus particle:

Capsid (C) protein: This protein encapsidates the viral RNA genome. oup.com

Precursor membrane (prM) protein: This protein is involved in the proper folding and assembly of the E protein and prevents premature fusion of the virus with host cell membranes during its transport through the cell. oup.comnih.gov

Envelope (E) protein: This is the primary surface protein of the mature virus and is the main target for neutralizing antibodies. oup.comnih.gov

The seven non-structural proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5) are not part of the virion structure but are crucial for viral replication and for counteracting the host's immune response. oup.comnih.gov

Central Role of the Envelope (E) Protein in the Viral Life Cycle

The E protein is a class II viral fusion protein and plays a pivotal role in the initial stages of the dengue virus life cycle. nih.gov It is found as a dimer on the surface of the mature virion and is responsible for attaching the virus to receptors on the surface of host cells. wikipedia.orgpbslearningmedia.org

The process of viral entry begins with the E protein binding to host cell receptors. researchgate.net Following attachment, the virus is taken into the host cell through a process called endocytosis, where it becomes enclosed in a membrane-bound vesicle called an endosome. pbslearningmedia.orgyoutube.com As the endosome matures, its internal environment becomes more acidic. This drop in pH triggers a dramatic and irreversible conformational change in the E protein, causing it to transition from a dimer to a trimer. pbslearningmedia.org This structural rearrangement exposes a previously hidden fusion loop, which inserts into the endosomal membrane. pbslearningmedia.org The E protein then folds back on itself, pulling the viral and endosomal membranes together and forcing them to fuse. This fusion event creates a pore through which the viral RNA is released into the cytoplasm of the host cell, where it can be translated to produce new viral proteins and replicated to create new viral genomes. pbslearningmedia.orgyoutube.com

The E protein also has N-linked glycosylation sites, which are important for viral morphogenesis, infectivity, and tropism. nih.gov For instance, the glycan at position Asn-67 has been shown to be crucial for the virus's ability to infect dendritic cells. nih.gov

Significance of DENV E Protein Research for Disease Control and Prevention

The central role of the E protein in viral entry makes it a prime target for the development of antiviral drugs and vaccines. patsnap.com Inhibitors that can block the function of the E protein could prevent the virus from entering host cells and initiating an infection. patsnap.com

Furthermore, because the E protein is the primary target of neutralizing antibodies, it is the main component of most dengue vaccine candidates. pnas.org Research has identified specific regions of the E protein, such as the domain I/II hinge, that are targeted by potent, serotype-specific neutralizing antibodies. pnas.org Understanding the structure and function of these epitopes is critical for designing effective vaccines that can elicit a protective immune response against all four dengue serotypes.

Another avenue of research focuses on the non-structural protein 1 (NS1), which is secreted from infected cells and contributes to the vascular leakage seen in severe dengue. berkeley.edu However, the E protein remains a key focus for direct antiviral strategies due to its accessibility on the viral surface.

Properties

CAS No.

146588-87-6

Molecular Formula

C5H12Cl2N2O2

Synonyms

E protein TH Sman, Dengue virus

Origin of Product

United States

Molecular Architecture and Structural Biology of Dengue Virus E Protein

Domain Organization of the E Protein

The Dengue virus E protein is a class II viral fusion protein and the primary antigen on the virion surface. virologyresearchservices.com It is organized into three distinct ectodomains: Domain I (DI), Domain II (DII), and Domain III (DIII). nih.govnih.gov These domains are connected to the viral membrane by a stem region and a transmembrane anchor. nih.gov On the surface of a mature virion, 180 copies of the E protein form 90 head-to-tail homodimers that lie flat against the viral surface, creating a smooth, icosahedral shell. researchgate.netnih.gov

Domain II (DII): Dimerization and Fusion Domain

Domain II (DII) is an elongated, finger-like structure primarily responsible for the dimerization of the E protein and for mediating membrane fusion. nih.govnih.gov It is rich in β-sheets and contains two α-helices. nih.gov DII plays a crucial role in the low pH-triggered conformational changes that lead to the transition from dimers to trimers, a key step in the membrane fusion process. researchgate.net

At the tip of Domain II lies the fusion loop, a highly conserved hydrophobic sequence critical for viral entry. nih.govbioinformatics.org In Dengue virus type 2, this loop involves residues 98-109. bioinformatics.org During the initial stages of infection, following endocytosis, the acidic environment of the endosome triggers a conformational change in the E protein, exposing the fusion loop. harvard.edu This exposed loop then inserts into the host cell's endosomal membrane, anchoring the virus to the host cell and initiating the fusion process. nih.govharvard.edu The fusion loop is a key target for cross-reactive, non-neutralizing antibodies that can lead to antibody-dependent enhancement (ADE) of infection. researchgate.net

Within Domain II, there exists a hydrophobic pocket located beneath the kl hairpin structure. nih.govresearchgate.net This pocket is capable of binding a hydrophobic ligand. nih.gov The opening and closing of this pocket are regulated by a conformational shift in a β-hairpin at the interface between Domain I and Domain II. nih.gov Residues lining this pocket have been shown to influence the pH threshold for membrane fusion. nih.gov For instance, residue K310 has been identified as playing an important structural role, forming a latch on this hydrophobic pocket that contains the fusion loop. nih.gov The presence of this pocket suggests a potential target for the development of small-molecule inhibitors that could prevent the conformational changes necessary for fusion. nih.gov

Domain III (DIII): Immunoglobulin-like Receptor Binding Domain

Domain III (DIII) is a C-terminal, immunoglobulin (Ig)-like domain that is implicated in binding to cellular receptors. nih.govplos.org This domain has a characteristic Ig-like fold and its surface loops project furthest from the virion surface, making it accessible for receptor interaction. asm.orguq.edu.au Due to its role in receptor binding, DIII is a significant target for the induction of potently neutralizing antibodies. nih.gov

Domain III contains several key epitopic regions that are recognized by neutralizing antibodies. These epitopes are often type-specific, meaning they are unique to each of the four Dengue virus serotypes. nih.gov Many strongly neutralizing mouse monoclonal antibodies have been found to bind to epitopes on the lateral ridge and the A strand of DIII. asm.org The lateral ridge epitope is poorly conserved among the different serotypes. asm.org

Key residues within DIII have been identified as critical for the binding of specific monoclonal antibodies. For example, in Dengue virus 2, residues K310, I312, P332, L389, and W391 have been identified as part of a single antigenic site recognized by several DENV complex-specific monoclonal antibodies. asm.org The table below summarizes some of the identified epitopic regions and critical residues within DIII of Dengue virus 2.

Epitope RegionCritical ResiduesAntibody SpecificityReference
DENV Complex-Specific SiteK310, I312, P332, L389, W391DENV Complex-Specific asm.org
DENV-2 Type-Specific SiteK305, P384DENV-2 Type-Specific nih.gov
DENV-1 Complex-Specific SiteK307, L308, E309, K310, E311, V312, L387, L389, W391DENV Complex-Specific asm.org

E Protein Oligomerization and Assembly States

The oligomeric state of the Dengue virus E protein is a critical determinant of its function, transitioning between different configurations as the virus matures and infects a host cell. virologyresearchservices.com On the surface of mature virions, 180 copies of the E protein are arranged as 90 head-to-tail homodimers, lying flat and forming a smooth, icosahedral shell. virologyresearchservices.comnih.gov This dimeric arrangement is crucial for receptor binding and subsequent entry into the host cell. virologyresearchservices.com In contrast, immature virions display a "spiky" surface, where the E protein exists as a heterodimer with the precursor membrane (prM) protein, organized into 60 trimeric spikes. virologyresearchservices.comnih.govembopress.org

Prefusion Dimer Configuration

In its prefusion state on the surface of mature virions, the E protein exists as a dimer. harvard.eduresearchgate.net This conformation is stable at neutral pH and is essential for the virus's interaction with host cell receptors. harvard.edurepec.org The dimer is an elongated molecule where the two E protein monomers are arranged in an antiparallel fashion. nih.gov A key feature of this dimeric arrangement is the burial of the fusion loop, a highly conserved hydrophobic region at the tip of domain II, within the dimer interface. nih.govresearchgate.net This sequestration of the fusion loop is critical to prevent premature fusion events during viral transit. researchgate.net

Feature of Prefusion DimerDescription
Oligomeric State Homodimer of two E protein monomers
Arrangement Antiparallel, head-to-tail
Surface Appearance Smooth icosahedral shell on the mature virion virologyresearchservices.comnih.gov
Fusion Loop Buried at the dimer interface nih.govresearchgate.net
pH Stability Stable at neutral pH

Postfusion Trimer Configuration

Upon entry into the host cell's endosome, the acidic environment triggers a dramatic and irreversible conformational change in the E protein. harvard.edurepec.orgresearchgate.net The prefusion dimer dissociates, and the E protein monomers rearrange to form a stable homotrimer. harvard.edurepec.org This trimeric configuration is the fusogenic form of the protein. The transition from dimer to trimer involves a significant refolding of the E protein, where domain III folds back against domain I. harvard.edu This rearrangement exposes the previously buried fusion loops, which then insert into the endosomal membrane of the host cell. harvard.edurepec.org The formation of the stable, elongated trimer brings the viral and cellular membranes into close proximity, driving the fusion process and allowing the release of the viral genome into the cytoplasm. harvard.edurepec.orgpnas.org The total surface area buried in the postfusion trimer is nearly four times greater than that in the prefusion dimer, contributing to its stability. researchgate.net

Feature of Postfusion TrimerDescription
Oligomeric State Homotrimer of three E protein monomers
Trigger Acidic pH of the endosome harvard.edurepec.org
Conformation Elongated, with fusion loops exposed at one end harvard.edurepec.org
Function Mediates fusion of viral and host cell membranes harvard.edurepec.org
Stability Highly stable due to extensive buried surface area researchgate.net

Interactions with Precursor Membrane (prM) Protein

The precursor membrane (prM) protein plays a critical chaperone-like role in the folding and assembly of the Dengue virus E protein. plos.org It is synthesized as a precursor that is later cleaved by the host protease furin during viral maturation. researchgate.net

In the endoplasmic reticulum of the host cell, newly synthesized E proteins rapidly associate with prM to form heterodimers. asm.org These prM-E heterodimers are the fundamental building blocks of immature virions. nih.gov On the surface of these immature particles, the prM-E heterodimers are organized into 60 trimeric spikes, giving the virion a spiky appearance. virologyresearchservices.comnih.govembopress.org The prM protein acts as a scaffold, guiding the correct folding of the E protein and preventing its premature conformational change to the fusogenic trimeric state in the acidic environment of the secretory pathway. plos.orgnih.gov

During viral maturation in the trans-Golgi network, the prM protein is cleaved by furin into the mature membrane (M) protein and a small "pr" peptide. plos.orgnih.gov At the low pH of this compartment, the pr peptide remains associated with the E protein, covering the fusion loop and preventing premature fusion. plos.orgresearchgate.netasm.org This interaction stabilizes the E protein in its prefusion dimeric conformation. plos.org Upon release of the virion into the neutral pH of the extracellular environment, the pr peptide dissociates, completing the maturation process and rendering the virus infectious. plos.org The pr peptide's role is thus to act as a removable shield, ensuring that the E protein's fusogenic potential is only unleashed at the appropriate time and place—within the host cell endosome. plos.org

Conformational Dynamics and Hinge Regions

The transition of the Dengue virus E protein from its prefusion dimeric state to its postfusion trimeric state is a highly dynamic process involving significant domain rearrangements facilitated by flexible hinge regions. tandfonline.com This conformational flexibility is essential for the E protein's function in membrane fusion. virologyresearchservices.com

pH-Induced Conformational Rearrangements

A critical event in the Dengue virus entry process is the pH-induced conformational rearrangement of the E protein, which is triggered by the acidic environment of the endosome following receptor-mediated endocytosis. nih.govvirologyresearchservices.comharvard.eduresearchgate.net This low pH environment, typically dropping from around 7 to 5, initiates a dramatic and irreversible structural transformation. nih.govnih.gov The E protein dimers dissociate into monomers, which then reassemble into a stable trimeric, post-fusion conformation. nih.govharvard.eduresearchgate.netnih.gov

This rearrangement involves significant movements of the three domains relative to each other. harvard.edunih.gov Domain II, which contains the hydrophobic fusion loop, rotates and projects outwards, allowing the fusion loop to insert into the host endosomal membrane. harvard.edunih.gov Subsequently, domain III folds back against a trimeric core formed by domains I and II, bringing the viral and cellular membranes into close proximity and driving the membrane fusion process. plos.org This fusogenic conformational change is essential for the release of the viral nucleocapsid into the cytoplasm. virologyresearchservices.comharvard.edu Mutagenesis studies have identified specific histidine residues, such as His323 and His146 in tick-borne encephalitis virus E protein (equivalent to His317 and His144 in Dengue virus), that likely act as pH sensors due to their protonation at acidic pH. nih.gov

Flexibility of Inter-Domain Linkers (e.g., DI/DIII linker, DII hinge)

The large-scale conformational changes of the E protein are facilitated by the flexibility of the linkers connecting its domains. The linker between domain I and domain III (DI/DIII linker) is a highly conserved but poorly ordered region. nih.gov This flexibility is thought to be crucial for accommodating the substantial displacement of domain III as it packs against domain I during the transition to the post-fusion trimer. harvard.edunih.gov While its flexibility is important for the fusion process, studies have also revealed a critical role for the DI/DIII linker in the assembly of new viral particles. nih.gov

Similarly, a "hinge" region at the interface of domain I and domain II (DII hinge) allows for the significant rotation of domain II with respect to domain I. harvard.edufrontiersin.orgpnas.org This movement is essential for the exposure of the fusion loop. A hydrophobic pocket located in this hinge region can accommodate a ligand, and the opening and closing of this pocket are associated with a conformational shift in a β-hairpin at the domain interface, influencing the pH threshold for fusion. pnas.org The flexibility of these inter-domain linkers is a functional requirement for the dynamic nature of the E protein throughout the viral life cycle. rcsb.org

Conformational Exchange and Allosteric Effects

The Dengue virus E protein exhibits conformational flexibility, which is not only evident in the large-scale rearrangements during fusion but also in more subtle dynamic motions. Domain III, for instance, undergoes conformational exchange, which can be modulated by the binding of antibodies. nih.gov This suggests that the binding of a ligand at one site can influence the dynamic properties of distant parts of the protein, a phenomenon known as an allosteric effect. nih.gov While the concept of allosteric regulation is more extensively studied in the context of the Dengue virus NS2B-NS3 protease, where small molecules can bind to sites distant from the active site and inhibit its function, the conformational dynamics of the E protein suggest that it too may be susceptible to allosteric modulation. nih.govnih.govacs.orgresearchgate.net The binding of antibodies to epitopes on DIII has been shown to attenuate conformational exchange in the binding region but can also generate exchange in other parts of the domain through allosteric effects. nih.gov

Post-Translational Modifications and Structural Implications

The structure and function of the Dengue virus E protein are further modulated by post-translational modifications (PTMs), which are enzymatic modifications of proteins following their biosynthesis. nih.govnih.gov For the E protein, N-linked glycosylation is a key PTM, and phosphorylation has also been predicted.

N-linked Glycosylation Sites and Their Impact on Structure and Function

The Dengue virus E protein has two potential N-linked glycosylation sites at asparagine (Asn) residues: Asn-67 located in domain II and Asn-153 in domain I. frontiersin.orgasm.orgnih.govresearchgate.net The glycosylation site at Asn-153 is conserved across most flaviviruses, whereas the site at Asn-67 is unique to Dengue viruses. frontiersin.orgasm.orgnih.govtandfonline.com Both sites are utilized for the attachment of N-linked glycans in both mosquito and mammalian cells. asm.org

These glycans have significant implications for the virus. The carbohydrate moiety at Asn-153 extends across the dimer interface and covers the fusion peptide, potentially playing a role in viral morphogenesis and infectivity. asm.org The glycan at Asn-67 is involved in the interaction with the DC-SIGN receptor on dendritic cells, which can enhance viral entry. asm.orgtandfonline.comnih.gov The presence of both N-linked carbohydrates can be required for efficient recognition by DC-SIGN. pnas.org

The ablation of these glycosylation sites has differential effects. Viruses lacking the Asn-67 glycan show impaired production of new infectious particles in mammalian cells, suggesting a role in E protein secretion and viral assembly. asm.orgnih.govnih.govasm.org In contrast, viruses lacking the Asn-153 glycan exhibit reduced infectivity. asm.orgnih.gov Interestingly, the absence of one or both glycosylation sites does not prevent viral replication in mosquito cells, highlighting host-dependent functions of these glycans. asm.orgnih.gov

Glycosylation SiteLocation (Domain)ConservationFunctionImpact of Removal in Mammalian Cells
Asn-67 Domain IIUnique to Dengue VirusInteraction with DC-SIGN receptor, viral assembly and secretion. asm.orgtandfonline.comnih.govAbolished production of new infectious particles. asm.orgnih.govnih.govasm.org
Asn-153 Domain IConserved in most flavivirusesViral morphogenesis, infectivity. asm.orgReduced infectivity. asm.orgnih.gov

Predicted Phosphorylation Sites

In addition to glycosylation, computational analyses have predicted the presence of phosphorylation sites on the Dengue virus E protein. nih.govresearchgate.net Phosphorylation is a common post-translational modification that can regulate protein function. The prediction of protein kinase A (PKA) and protein kinase G (PKG) phosphorylation sites on the E protein suggests a potential role in pathogenesis. nih.govresearchgate.net It has been hypothesized that the phosphorylation of the E protein by these kinases could be involved in the inhibition of platelet activation, a key feature of severe dengue disease (thrombocytopenia). nih.govresearchgate.net However, the exact roles and the experimental validation of these predicted phosphorylation sites are yet to be fully elucidated. researchgate.net

Functional Mechanisms of Dengue Virus E Protein in the Viral Life Cycle

Viral Entry Mechanisms

The entry of the Dengue virus into a host cell is a multi-step process that begins with the E protein binding to various receptors on the cell surface. oup.com This attachment facilitates the internalization of the virus particle, typically through receptor-mediated endocytosis. oup.comresearchgate.net Once inside an endosome, the acidic environment triggers a conformational change in the E protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral RNA into the cytoplasm. researchgate.netpbslearningmedia.org

Host Cell Receptor Recognition and Binding

Dengue virus has evolved to utilize a wide array of host cell surface molecules for attachment and entry, rather than relying on a single, specific receptor. oup.com These interactions can be broadly categorized into initial, low-affinity attachments and subsequent, more stable high-affinity binding events. This strategy allows the virus to infect a broad range of cell types. oup.com

The initial contact between the Dengue virus and a host cell is often mediated by low-affinity attachment factors, which concentrate the virus particles on the cell surface. One of the most well-characterized of these factors is heparan sulfate (B86663), a type of sulfated glycosaminoglycan (GAG) found on the surface of many cell types. nih.govasm.org The positively charged residues on the DENV E protein are thought to interact with the negatively charged sulfate groups of heparan sulfate. uq.edu.aumdpi.com

Another important attachment factor is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor predominantly found on dendritic cells. nih.govnih.gov DC-SIGN recognizes high-mannose N-glycans present on the DENV E protein, specifically at the Asn-67 residue. nih.govnih.gov This interaction is crucial for the infection of dendritic cells, which are primary targets for DENV in the skin. nih.gov

Following the initial attachment, the virus engages with high-affinity receptors to facilitate a more stable binding and subsequent entry. The Mannose Receptor, another C-type lectin, is a key player in the infection of macrophages. plos.orgplos.org It binds to the glycans on the DENV E protein and is considered a functional receptor for DENV infection in these cells. plos.org

Heat shock proteins (HSPs), specifically HSP70 and HSP90, have also been identified as components of a receptor complex for Dengue virus in human cells, including monocytes and neurons. nih.govnih.gov These chaperone proteins are present on the cell surface and interact with the DENV E protein, participating in the viral entry process. nih.govnih.gov Other C-type lectins, such as Langerin (CD207), which is expressed on Langerhans cells, also contribute to DENV entry by recognizing mannose and fucose glycans on the E protein. nih.gov

The Domain III (DIII) of the Dengue virus E protein is an immunoglobulin-like domain that projects from the virion surface and is considered the primary receptor-binding domain. uq.edu.aunih.govasm.org Several lines of evidence support this role. The surface loops of DIII are the most exposed parts of the E protein, making them accessible for interaction with host cell receptors. uq.edu.au Mutagenesis studies have identified specific amino acid residues within DIII that are critical for binding to cellular receptors. uq.edu.auasm.org For instance, certain lysine (B10760008) residues in DIII have been shown to be important for binding to glycosaminoglycans. uq.edu.au Soluble forms of DIII have been demonstrated to block DENV infection, further underscoring its role in receptor binding. asm.org

Receptor/Attachment FactorTypeInteracting E Protein FeatureCell Type(s)
Heparan Sulfate GlycosaminoglycanPositively charged residues in Domain IIIVarious (e.g., Vero, endothelial, liver cells)
DC-SIGN (CD209) C-type LectinN-linked glycans (at Asn-67)Dendritic cells
Mannose Receptor C-type LectinN-linked glycansMacrophages
HSP70/HSP90 Chaperone ProteinsE protein surfaceMonocytes, neurons
CLEC5A C-type LectinE protein surfaceMacrophages

Endocytosis Pathways

Following binding to host cell receptors, the Dengue virus is internalized into the cell through a process known as receptor-mediated endocytosis. oup.comresearchgate.net This is an active process where the cell membrane engulfs the virus particle, forming an endosomal vesicle. researchgate.netresearchgate.net The most common pathway for Dengue virus entry is clathrin-mediated endocytosis. tandfonline.commicrobiologyresearch.org In this pathway, the virus-receptor complexes accumulate in clathrin-coated pits on the plasma membrane, which then invaginate and pinch off to form clathrin-coated vesicles inside the cell. microbiologyresearch.org

Once inside the early endosome, the clathrin coat is disassembled. researchgate.net The endosome then matures into a late endosome, and the internal pH drops due to the action of proton pumps. tandfonline.compbslearningmedia.org This acidification is a critical trigger for the next step in the viral life cycle: the fusion of the viral envelope with the endosomal membrane, which releases the viral genome into the host cell's cytoplasm. tandfonline.compbslearningmedia.org

Clathrin-Dependent and Clathrin-Independent Routes

The entry of the Dengue virus (DENV) into host cells is a complex process that can occur through multiple pathways. The primary and most well-documented route is clathrin-mediated endocytosis (CME). nih.govmdpi.complos.org This process involves the virus binding to receptors on the cell surface, which then cluster in clathrin-coated pits. These pits invaginate to form clathrin-coated vesicles, encapsulating the virus and transporting it into the cell's cytoplasm. mdpi.complos.org Studies have shown that treatment with inhibitors of CME, such as chlorpromazine (B137089) and monodansylcadaverine, significantly reduces DENV infection in various cell types, including mosquito and human cells. nih.govresearchgate.net Furthermore, the overexpression of a dominant-negative mutant of the Eps15 protein, which is crucial for the formation of clathrin-coated vesicles, has been demonstrated to impair the entry of DENV-2. nih.govmicrobiologyresearch.org Electron microscopy has provided visual evidence of DENV particles within these clathrin-coated structures. nih.govmicrobiologyresearch.org

However, DENV is not restricted to a single mode of entry and can utilize clathrin-independent pathways depending on the virus serotype and the host cell type. nih.govplos.orgresearchgate.netnih.gov Research has indicated that in certain cells, such as Vero cells, DENV-3 can enter through a non-classical endocytic pathway that is independent of clathrin but still requires dynamin, a GTPase essential for vesicle scission from the plasma membrane. nih.govplos.org Additionally, some studies suggest the involvement of caveolae-mediated endocytosis, another clathrin-independent route, as an alternative entry mechanism. nih.govplos.org The ability of the virus to use various entry pathways highlights its adaptability to different cellular environments.

Entry Pathway Key Characteristics Supporting Evidence
Clathrin-Dependent Endocytosis (CME) Primary route of entry for DENV. Involves the formation of clathrin-coated pits and vesicles.Inhibition by chlorpromazine, monodansylcadaverine, and dominant-negative Eps15. nih.govresearchgate.netmicrobiologyresearch.org Co-localization with clathrin markers. nih.gov
Clathrin-Independent Endocytosis Alternative entry routes. Can be dynamin-dependent. May involve caveolae.DENV-3 entry into Vero cells is clathrin-independent but dynamin-dependent. nih.govplos.org Potential involvement of caveolae-mediated uptake. nih.govplos.org

Membrane Fusion Events

Acidic pH Triggering of Fusogenic Conformational Change

A critical event in the Dengue virus life cycle is the fusion of the viral envelope with the host endosomal membrane, a process triggered by the acidic environment of the late endosome. nih.govasm.orgnih.govasm.org The E protein on the surface of the mature virion exists as a homodimer in a prefusion conformation at neutral pH. nih.govresearchgate.net As the virus is trafficked through the endocytic pathway, the pH within the endosome drops. This decrease in pH protonates specific histidine residues within the E protein, which act as pH sensors. nih.gov This protonation destabilizes the dimeric arrangement and initiates a series of irreversible conformational changes. nih.govharvard.edurepec.org The E protein monomers rearrange into a fusogenic trimeric state, which is the active form that mediates membrane fusion. nih.govharvard.eduasm.org This structural transition exposes the previously buried fusion loops at the tip of the E protein. nih.gov

Fusion Loop Insertion into Host Membrane

The fusion loop is a highly conserved, glycine-rich region located at the distal end of domain II of the E protein. nih.gov In the prefusion dimeric state, the fusion loop is buried at the dimer interface. The acidic pH-induced conformational change to the trimeric state exposes these fusion loops, allowing them to insert into the outer leaflet of the host endosomal membrane. harvard.edunih.govnih.gov This insertion acts as an anchor, attaching the virus to the host cell membrane and initiating the fusion process. The hydrophobic nature of the fusion loop facilitates its interaction with the lipid bilayer of the endosomal membrane. nih.gov This step is crucial for bringing the viral and cellular membranes into close proximity, a prerequisite for their merger.

Stem Region Involvement in Membrane Apposition

Following the insertion of the fusion loop, the stem region of the E protein plays a pivotal role in driving the apposition and subsequent fusion of the viral and host membranes. The stem region, located between the ectodomain and the transmembrane anchor, consists of two amphipathic α-helices. asm.orgnih.gov During the conformational change, the E protein folds back on itself, and the stem region is thought to "zip up" along the grooves of the newly formed trimer. asm.orgnih.gov This zippering action brings the C-terminal transmembrane anchor of the E protein, which is embedded in the viral membrane, in close proximity to the fusion loop, which is inserted in the host membrane. This movement effectively pulls the two membranes together, overcoming the energy barrier for membrane fusion and leading to the formation of a fusion pore, through which the viral genome is released into the cytoplasm. harvard.edu

Fusion Event Molecular Mechanism Key E Protein Domain/Region
pH Triggering Acidic pH in the endosome protonates histidine residues, causing a shift from a dimeric to a trimeric E protein conformation. nih.govnih.govE protein domains I, II, and III
Fusion Loop Insertion The exposed fusion loop inserts into the host endosomal membrane, anchoring the virus. harvard.edunih.govFusion loop in Domain II
Membrane Apposition The stem region "zips up" the trimer, pulling the viral and host membranes together to facilitate fusion. asm.orgnih.govStem Region

Role in Virion Assembly and Maturation

E Protein Interaction with prM in Endoplasmic Reticulum (ER)

The proper folding and assembly of the Dengue virus E protein are critically dependent on its interaction with the precursor membrane (prM) protein in the endoplasmic reticulum (ER). biorxiv.org The prM protein acts as a molecular chaperone for the E protein. biorxiv.orgtandfonline.com During viral polyprotein processing, prM and E form heterodimers, a crucial step for the correct folding of the E protein and the prevention of its premature fusion activity. biorxiv.orgnih.gov This interaction masks the fusion loop of the E protein, preventing it from undergoing a premature conformational change in the acidic environment of the trans-Golgi network during virion transport. plos.org The prM-E heterodimers assemble into trimeric spikes on the surface of immature virions within the ER. nih.gov As the immature virion passes through the trans-Golgi network, the acidic pH triggers a rearrangement of these spikes, and the prM protein is cleaved by the host protease furin to its mature form, the M protein. asm.orgnih.govplos.org This cleavage is essential for the maturation of the virus into an infectious particle.

Conformational Changes during Transport through Secretory Pathway

The journey of the Dengue virus E protein through the host cell's secretory pathway is marked by significant structural rearrangements, which are critical for the production of infectious viral particles. Initially, within the endoplasmic reticulum (ER), the E protein is synthesized as part of a polyprotein and associates with the precursor membrane (prM) protein to form heterodimers. virologyresearchservices.com These prM-E heterodimers are arranged as 60 trimeric spikes on the surface of the immature virion. virologyresearchservices.com

A key function of the prM protein during this transport phase is to act as a chaperone for the E protein, preventing it from undergoing premature conformational changes that could be triggered by the acidic environment of the trans-Golgi network (TGN). nih.gov This protective association is crucial because the E protein is a class II fusion protein that is primed to undergo a low pH-induced conformational change to mediate membrane fusion. researchgate.net If this change were to occur prematurely within the secretory pathway, it would lead to the inactivation of the virus.

As the immature virions transit through the TGN, the acidic environment induces a major reorganization of the viral surface proteins. researchgate.net This low pH environment triggers the E proteins to rearrange from the trimeric spikes of the immature form into head-to-tail dimers that lie flat against the viral surface, a hallmark of the mature virion. virologyresearchservices.comresearchgate.net This conformational shift is a prerequisite for the subsequent cleavage of the prM protein. nih.gov The flexibility of the E protein, which is composed of three domains (DI, DII, and DIII), is essential for these extensive conformational changes required for both virus assembly and infection. virologyresearchservices.compurdue.edu

The transmembrane domain (TMD) of the E protein also plays a role in its localization and retention within the ER, which is the primary site of viral assembly. nih.gov The specific characteristics of the E protein's TMD are thought to contribute to its proper sorting along the secretory pathway, ensuring that the necessary conformational changes and maturation steps occur in the correct cellular compartments. nih.gov

Cleavage of prM by Cellular Proteases (e.g., Furin)

A critical maturation step for the Dengue virus is the cleavage of the prM protein by a host cellular protease called furin. nih.gov This proteolytic event occurs in the trans-Golgi network (TGN) and is essential for converting the non-infectious, immature virion into an infectious, mature particle. nih.gov

The low pH environment of the TGN, in addition to inducing conformational changes in the E protein, exposes a specific recognition site on the prM protein that is accessible to furin. nih.gov Furin then cleaves prM into two products: the small membrane-associated M protein and a soluble "pr" peptide. pnas.org The pr peptide remains associated with the E protein, continuing to prevent its premature fusion activity until the virion is released from the cell into the neutral pH of the extracellular environment. virologyresearchservices.compnas.org

However, the cleavage of DENV prM is often inefficient in many cell lines, leading to the release of a heterogeneous population of viral particles, including fully mature, partially mature (containing some uncleaved prM), and fully immature virions. pnas.orgasm.org The efficiency of this cleavage can be influenced by specific amino acid residues near the furin recognition site. asm.org Studies have shown that over-expression of furin in producer cells can lead to more efficient prM cleavage and the production of a more homogeneous population of mature virions. nih.gov

The degree of prM cleavage has significant implications for the infectivity of the resulting virus particles. Mutants with reduced prM cleavage have been shown to have lower specific infectivities. asm.org This underscores the importance of the furin-mediated cleavage of prM as a defining event in the flavivirus maturation process and a prerequisite for infectivity. nih.gov

FeatureDescriptionReference
Protease Furin, a host cellular protease nih.gov
Location Trans-Golgi Network (TGN) nih.gov
Trigger Low pH environment of the TGN exposes the cleavage site on prM nih.gov
Products M protein (membrane-associated) and pr peptide (soluble) pnas.org
Significance Essential for converting immature, non-infectious virions to mature, infectious particles nih.gov
Efficiency Often inefficient for Dengue virus, leading to heterogeneous particle populations pnas.orgasm.org

E Protein Role in Particle Formation and Release

The E protein is fundamentally involved in the assembly and release of new Dengue virus particles. The process begins in the endoplasmic reticulum (ER), where newly synthesized viral genomes associate with the capsid protein to form nucleocapsids. nih.govnih.gov These nucleocapsids then bud into the lumen of the ER, a process that is driven by interactions with the viral E and prM proteins, thereby acquiring their lipid envelope. nih.gov

The arrangement of the E and prM proteins on the surface of the budding particle is crucial for its structure. In the immature virion, 60 trimeric spikes of prM-E heterodimers coat the surface. asm.org Following the conformational changes and prM cleavage that occur during transit through the secretory pathway, the surface of the mature virion is reorganized. virologyresearchservices.com In the mature state, 90 E protein homodimers lie flat against the viral membrane, forming a smooth, icosahedral shell. virologyresearchservices.com

The final release of the mature virions occurs via exocytosis. virologyresearchservices.com Upon release into the neutral pH of the extracellular space, the pr peptide, which had remained associated with the E protein after cleavage, is shed from the virus surface. virologyresearchservices.compnas.org This final step completes the maturation process, rendering the virus fully infectious and capable of binding to and entering new host cells. pbslearningmedia.org

Host Pathogen Interactions Mediated by Dengue Virus E Protein

Identification and Characterization of Host Cellular Receptors

The initiation of DENV infection is a multi-step process that begins with the binding of the viral E protein to specific molecules on the surface of host cells. nih.gov It is now understood that DENV does not rely on a single, unique receptor but instead utilizes a variety of molecules, which can differ between mammalian and mosquito hosts and even between different cell types within the same host. oup.com This promiscuity in receptor usage likely contributes to the broad cell tropism of the virus. oup.com

Mammalian Cell Receptors

In mammalian hosts, the DENV E protein has been shown to interact with a diverse array of cell surface molecules, which can be broadly categorized as follows:

Glycosaminoglycans (GAGs): Heparan sulfate (B86663), a type of sulfated GAG, is one of the most well-characterized attachment factors for DENV. walshmedicalmedia.com The E protein's interaction with heparan sulfate is thought to concentrate viral particles on the cell surface, thereby facilitating subsequent engagement with more specific entry receptors. walshmedicalmedia.com

C-type Lectins: These are carbohydrate-binding proteins that play a significant role in pathogen recognition. Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN) and its homolog L-SIGN are prominent C-type lectins that bind to the N-linked glycans on the DENV E protein, particularly the glycan at position N67. nih.govmdpi.com The mannose receptor, another C-type lectin found on macrophages, also serves as a receptor for DENV. oup.comyoutube.com

Heat Shock Proteins (HSPs): Heat shock proteins 70 (HSP70) and 90 (HSP90) have been identified as components of a putative DENV receptor complex on human cells. jst.go.jp

Other Proteins and Molecules: Several other molecules have been implicated as potential DENV receptors in mammalian cells, including laminin-binding proteins, GRP78 (BiP), and the lipopolysaccharide (LPS) receptor CD14. oup.comjst.go.jp The TIM and TAM families of receptors, which recognize phosphatidylserine, have also been suggested to play a role in DENV entry. mdpi.com

Table 1: Key Mammalian Host Cell Receptors for Dengue Virus E Protein

Receptor/MoleculeClassCell TypesRole in Infection
Heparan Sulfate GlycosaminoglycanWide varietyAttachment factor, concentrates virus on cell surface. walshmedicalmedia.com
DC-SIGN/L-SIGN C-type LectinDendritic cells, endothelial cellsBinds to N-linked glycans on E protein, facilitates entry. nih.govmdpi.com
Mannose Receptor C-type LectinMacrophagesReceptor for DENV entry. oup.comyoutube.com
HSP70/HSP90 Heat Shock ProteinVariousComponent of a putative receptor complex. jst.go.jp
Laminin-binding protein Adhesion moleculeLiver cells (HepG2)Putative receptor. jst.go.jp
GRP78 (BiP) Chaperone proteinLiver cellsReceptor element for DENV-2. jst.go.jp
CD14 Lipopolysaccharide receptorMonocytes, macrophagesPotential receptor. oup.com
TIM/TAM receptors Phosphatidylserine receptorsVariousPotential role in entry. mdpi.com

Mosquito Cell Receptors

For DENV to complete its transmission cycle, it must also efficiently infect its mosquito vector, primarily Aedes aegypti and Aedes albopictus. The E protein plays a crucial role in this process by interacting with receptors on mosquito cells. Similar to mammalian cells, a variety of molecules have been identified as potential receptors in mosquitoes:

Heat Shock Proteins: HSP90-related proteins have been implicated as receptor molecules in mosquito cell lines and in various mosquito organs, including the midgut, salivary glands, and ovaries. nih.gov

Laminin-binding Protein: A laminin-binding protein in C6/36 mosquito cells has been proposed as a high-affinity receptor, analogous to the one found in mammalian HepG2 cells. nih.govjst.go.jp

Mucin Protein: A mucin protein in Aedes aegypti has been shown to interact with domain III of the E protein and influence viral infection in the mosquito. asm.org

AAEL011180: A 31 kDa protein, identified as AAEL011180, has been characterized as a DENV-2 E protein receptor in the midgut of Aedes aegypti that is critical for viral infection. nih.gov This receptor also interacts with heat shock protein 70 cognate 3 (Hsc70-3), further highlighting the importance of HSPs in DENV infection in mosquitoes. nih.gov

Table 2: Key Mosquito Host Cell Receptors for Dengue Virus E Protein

Receptor/MoleculeClassMosquito SpeciesRole in Infection
HSP90-related proteins Heat Shock ProteinAedes aegypti, Aedes albopictusPutative receptor in various organs. nih.gov
Laminin-binding protein Adhesion moleculeAedes albopictus (C6/36 cells)Putative high-affinity receptor. nih.govjst.go.jp
Mucin protein GlycoproteinAedes aegyptiInteracts with E protein domain III, influences infection. asm.org
AAEL011180 ProteinAedes aegyptiCritical midgut receptor for DENV-2. nih.gov
Hsc70-3 Heat Shock ProteinAedes aegyptiInteracts with AAEL011180, influences infection. nih.gov

E Protein Interaction Networks with Host Proteins

Beyond its role in receptor binding, the DENV E protein engages in a complex network of interactions with various host proteins. These interactions are crucial for viral replication, assembly, and the modulation of host cellular processes to create a favorable environment for the virus.

Direct Physical Interactions

High-throughput yeast two-hybrid screens and other proteomic approaches have identified numerous direct physical interactions between the DENV E protein and host proteins. nih.gov In mosquito cells, the E protein has been found to interact with a significant number of proteins, with one study reporting 68 such interactions. nih.gov These interactions can influence various cellular functions. For instance, in human cells, the E protein is known to interact with proteins involved in the complement and coagulation cascade, as well as cytoskeletal components. nih.gov

A computational study predicted over 4,000 interactions between DENV proteins and human proteins, with a significant number involving the E protein. researchgate.net These predicted interactions point towards the E protein's involvement in pathways related to interferon signaling, transcriptional regulation, and the cellular stress response. researchgate.net

Modulation of Host Cellular Pathways by E Protein

The interactions of the E protein with host proteins can lead to the modulation of various cellular pathways, ultimately benefiting the virus. A key example is the manipulation of the unfolded protein response (UPR). As a virus that relies heavily on the host's endoplasmic reticulum (ER) for protein synthesis and replication, DENV infection can trigger ER stress. nih.gov The E protein, along with other viral proteins, contributes to this stress. In response, the host cell activates the UPR, which involves three main signaling pathways: PERK, IRE1-XBP1, and ATF6. nih.gov DENV has been shown to modulate the UPR in a time-dependent manner, initially triggering and then suppressing certain arms of the response to prevent apoptosis and prolong the viral life cycle. nih.gov

The E protein's interactions can also influence metabolic pathways. DENV infection is known to cause metabolic reprogramming in host cells, including the upregulation of glycolysis and alterations in lipid metabolism, to meet the energetic and biosynthetic demands of viral replication. nih.gov While the precise role of the E protein in this reprogramming is still being elucidated, its central role in the viral life cycle suggests it is likely a key player.

E Protein Involvement in Viral Immune Evasion Strategies

The DENV E protein is a primary target of the host immune response, particularly the production of neutralizing antibodies. However, the virus has evolved sophisticated mechanisms to evade this immune pressure, and the E protein is central to some of these strategies.

One of the most significant immune evasion strategies involving the E protein is antibody-dependent enhancement (ADE). In a secondary infection with a different DENV serotype, pre-existing, non-neutralizing antibodies can bind to the virus, forming infectious immune complexes. nih.gov These complexes can then facilitate viral entry into Fc receptor-bearing cells, such as monocytes and macrophages, leading to a more severe infection. nih.gov This process effectively turns the host's own immune response into a tool for enhanced viral replication.

Furthermore, DENV infection can suppress the production of type I interferons (IFNs), a critical component of the innate antiviral response. oup.comoup.com While non-structural proteins like NS2B3 and NS5 are major players in antagonizing the IFN pathway, the initial interaction of the E protein with host cells and the subsequent entry process can influence the downstream signaling that leads to IFN production. mdpi.com For example, the entry of DENV-antibody complexes during ADE has been shown to disrupt the signaling cascade that leads to type I IFN production. oup.comoup.com

The E protein is also involved in the partial maturation of viral particles. The presence of immature and partially mature virions, which have a different E protein conformation due to the incomplete cleavage of the pre-membrane (prM) protein, can contribute to immune evasion. These particles are less susceptible to neutralization by certain antibodies and can still be infectious, particularly in the context of ADE. nih.gov

Research Methodologies for Studying Dengue Virus E Protein

Structural Determination Techniques

The three-dimensional structure of the DENV E protein has been a primary focus of structural biologists. Understanding its architecture at an atomic level is key to deciphering the mechanisms of viral entry and to designing inhibitors that can block these processes. X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance spectroscopy are the principal techniques that have been instrumental in providing these structural insights.

X-ray Crystallography of E Protein Ectodomains

X-ray crystallography has been a cornerstone in revealing the high-resolution structure of the soluble ectodomain of the DENV E protein. This technique involves crystallizing the purified protein fragment and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate the electron density and, consequently, the precise arrangement of atoms within the protein.

Initial crystallographic studies focused on a soluble fragment of the E protein, typically comprising residues 1 to 393, which encompasses the bulk of the ectodomain. nih.gov These studies have been successful for E proteins from various DENV serotypes, including DENV-2 and DENV-3. nih.govrcsb.org The crystal structures revealed that the E protein ectodomain folds into three distinct domains (Domains I, II, and III). nih.gov Domain I is a central β-barrel, Domain II is an elongated finger-like domain containing the highly conserved fusion loop responsible for insertion into the host cell membrane, and Domain III is an immunoglobulin-like domain implicated in receptor binding. nih.govnih.gov

FeatureDescriptionReference
Technique X-ray Crystallography nih.govrcsb.org
Target Soluble E protein ectodomain (e.g., residues 1-393) nih.gov
Key Findings Three distinct domains (I, II, III) nih.govnih.gov
Dimeric "head-to-tail" organization nih.gov
Conservation of fold among flaviviruses nih.gov
Inherent flexibility between domains rcsb.org

Cryo-Electron Microscopy (Cryo-EM) for Virion Structure

While X-ray crystallography provides high-resolution details of protein fragments, cryo-electron microscopy (cryo-EM) offers the unique advantage of visualizing the entire virion or virus-like particles (VLPs) in their near-native, hydrated state. This technique involves flash-freezing purified virus particles in a thin layer of vitreous ice and imaging them with an electron microscope. Computational reconstruction from thousands of particle images then yields a three-dimensional model.

Cryo-EM studies of mature DENV have provided a near-atomic resolution picture of the viral surface. nih.govnih.gov These reconstructions confirm that the surface is composed of 180 copies each of the E and membrane (M) proteins, arranged with icosahedral symmetry. asm.orgresearchgate.net The 90 E protein dimers lie flat against the viral membrane, forming a smooth, herringbone-like shell. asm.org This arrangement effectively hides the fusion loop of the E protein, preventing premature fusion events. nih.govnih.gov

Cryo-EM has also been instrumental in visualizing the structural transitions of the virus. For example, studies have captured the structure of immature virions and VLPs, which have a "spiky" appearance due to the presence of the precursor membrane (prM) protein complexed with the E protein in trimeric spikes. biorxiv.org The comparison between immature and mature virus structures provides insights into the maturation process, which involves a large-scale rearrangement of the E proteins triggered by the cleavage of prM in the trans-Golgi network. nih.govnih.govbiorxiv.org Additionally, cryo-EM has revealed structural changes in the virion upon exposure to physiological temperatures (37°C), showing an expansion of the E protein shell and the potential exposure of otherwise cryptic epitopes. asm.org

FeatureDescriptionReference
Technique Cryo-Electron Microscopy (Cryo-EM) nih.govnih.govasm.org
Target Whole mature and immature virions, Virus-Like Particles (VLPs) nih.govasm.orgbiorxiv.org
Key Findings Icosahedral arrangement of 180 E and M proteins on mature virion asm.orgresearchgate.net
Smooth, herringbone pattern of E protein dimers on mature virus asm.org
"Spiky" trimeric arrangement of prM-E heterodimers on immature virus biorxiv.org
Visualization of structural transitions during maturation and temperature changes asm.orgbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and, particularly, the dynamics of proteins in solution. While obtaining a high-resolution structure of the entire large E protein by NMR is challenging, it is well-suited for studying smaller, individual domains or for probing the conformational dynamics of the protein. nih.gov NMR can detect motions on a wide range of timescales, from picoseconds to seconds, providing a more complete picture of the protein's functional landscape. utoronto.ca

NMR studies have been successfully applied to individual domains of DENV proteins. For instance, the solution structure and backbone assignments for the E protein's Domain III (E-DIII) have been determined. utmb.edu E-DIII is a key target for neutralizing antibodies, and understanding its dynamics is important for vaccine design. NMR can reveal how this domain interacts with binding partners and how its conformation might change upon interaction.

More broadly, NMR is used to study the dynamics of other DENV proteins, which can inform our understanding of the E protein's context. For example, detailed NMR analyses have been performed on the DENV NS2B-NS3 protease complex, revealing conformational exchanges between "open" and "closed" states that are critical for its enzymatic activity. nih.gov The principles and methods of using NMR to characterize transient, "invisible" excited states are well-established and provide a framework for investigating the subtle but functionally crucial conformational changes in the E protein that are necessary for events like receptor binding and the initiation of fusion. utoronto.ca Although challenges remain in applying NMR to the entire E protein ectodomain due to its size, the technique remains invaluable for dissecting the dynamics of its constituent domains and their interactions. nih.gov

FeatureDescriptionReference
Technique Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govutoronto.ca
Target Individual protein domains (e.g., E protein Domain III), protein complexes utmb.edunih.gov
Key Findings Provides information on protein structure and dynamics in solution nih.gov
Characterization of conformational exchange and transient states utoronto.canih.gov
Determination of solution structure for DENV E protein Domain III utmb.edu

Mutagenesis and Functional Analysis

To complement structural data, mutagenesis studies are essential for probing the functional importance of specific amino acid residues within the E protein. By systematically changing the protein's primary sequence and observing the consequences for the virus, researchers can map functional sites and understand the roles of individual residues in processes like entry, assembly, and pathogenesis.

Site-Directed Mutagenesis for Key Residue Identification

Site-directed mutagenesis involves making specific, targeted changes to the DNA that encodes the E protein. This allows for the investigation of the function of particular amino acids or regions of the protein. A prime example of this approach has been the study of the linker region connecting Domain I and Domain III of the E protein. nih.gov

In one study, conserved residues in this DI/DIII linker (specifically G296, S298, and Y299 in DENV-2) were mutated. nih.gov The hypothesis was that the flexibility of this linker is important for the large-scale conformational changes the E protein undergoes during membrane fusion. Surprisingly, the mutations had little to no effect on the entry process itself. Instead, they severely impaired the assembly and release of new virus particles. The mutant proteins were expressed and correctly localized to the endoplasmic reticulum, the site of particle assembly, but failed to form and release infectious virions or even subviral particles. This research uncovered a previously unknown, critical role for the DI/DIII linker in viral assembly, distinct from its presumed role in entry. nih.gov

Residue Mutated (DENV-2)Observed EffectFunctional ImplicationReference
G296A Impaired virus assembly and releaseCritical role in particle formation nih.gov
S298A Impaired virus assembly and releaseCritical role in particle formation nih.gov
Y299F Impaired virus assembly and releaseCritical role in particle formation nih.gov

Random Mutagenesis and Selection for Fitness Advantages

In contrast to the targeted approach of site-directed mutagenesis, random mutagenesis introduces mutations across the entire genome or a specific gene, creating a library of mutants. This library can then be subjected to selection pressures to identify mutations that confer a fitness advantage or, conversely, to identify regions that are intolerant to change.

Genome-wide insertional mutagenesis screens, for example using transposons, have been employed to map genetic flexibility across the entire DENV genome. umich.eduasm.org In these studies, a 15-nucleotide insertion is randomly introduced throughout the viral genome. By sequencing the population of viable viruses that are produced, researchers can identify regions that can tolerate such an insertion. While these studies often highlight the plasticity of non-structural proteins like NS1, the data also reveals regions of the E protein that are either flexible or highly constrained. asm.orgnih.gov Regions that are intolerant to insertions are likely critical for protein folding, stability, or function. Conversely, sites that tolerate insertions could be targets for modification, such as the insertion of epitope tags for research purposes, without disrupting the virus's ability to replicate. umich.edu This approach provides a global view of the constraints on E protein evolution and can identify regions that may be prone to escape mutations under immune pressure, which is a critical consideration for vaccine design. nih.gov

Computational and Bioinformatics Approaches in the Study of Dengue Virus E Protein

Computational and bioinformatics methodologies have become indispensable in the multifaceted research of the Dengue virus (DENV) envelope (E) protein. These approaches provide powerful tools to analyze genetic diversity, trace evolutionary pathways, identify immunologically relevant regions, and simulate molecular interactions, all of which are critical for the development of effective vaccines and antiviral therapies.

Sequence Alignment and Variability Analysis

Sequence alignment is a fundamental bioinformatic technique used to compare the amino acid sequences of the DENV E protein from different viral isolates. This process reveals conserved regions, which are likely crucial for the protein's structure and function, and variable regions, which may be involved in immune evasion and serotype specificity.

Table 1: Variable Sites in DENV-3 E Protein This table is a representation of findings and not exhaustive.

Location in Protein Structure Number of Variable Sites Implication
Viral Surface Majority of the 47 identified sites Potential role in immune evasion and antibody recognition
Internal Fewer sites Likely involved in structural integrity and function

Phylogenetic Analysis and Evolutionary Tracing

Phylogenetic analysis of the DENV E protein gene is crucial for understanding the evolutionary relationships between different viral strains and for tracing their geographic spread. By comparing E protein sequences, scientists can construct phylogenetic trees that group viruses into distinct serotypes, genotypes, and even more localized lineages. nih.govnih.gov

These analyses have shown that each of the four DENV serotypes has diverged into several genotypes with distinct geographical distributions. nih.govmicrobiologyresearch.org For example, DENV-4 has been classified into two primary genotypes: Genotype I, comprising viruses from Southeast Asia, and Genotype II, including strains from the Caribbean and the Americas. microbiologyresearch.org Similarly, studies on DENV-1 and DENV-2 circulating at the Colombian-Venezuelan border identified specific genotypes (Genotype V for DENV-1 and the Asian-American genotype for DENV-2) and traced their close relationships to strains from neighboring countries, suggesting frequent cross-border transmission. nih.govplos.org

Phylogenetic studies also provide evidence for adaptive evolution, where positive selection pressure drives changes in the E protein sequence. researchgate.net These changes are often located in or near important functional and antigenic sites, suggesting that the virus is evolving to enhance its fitness, potentially by evading the host immune system. researchgate.net Tracking these evolutionary changes is vital for predicting the emergence of new viral variants and for designing vaccines that can provide protection against a shifting viral landscape.

Epitope Prediction (B-cell and T-cell)

Identifying the specific regions of the E protein, known as epitopes, that are recognized by the immune system is a primary goal for rational vaccine design. Computational tools are widely used to predict both B-cell epitopes, which are recognized by antibodies, and T-cell epitopes, which are recognized by T-lymphocytes.

B-cell epitope prediction often relies on properties of the protein sequence and structure, such as surface accessibility, hydrophilicity, and antigenicity. nih.gov Studies have successfully predicted consensus B-cell epitopes for various DENV serotypes. For example, in DENV-2, the peptide sequence 'PHAKKQDVVV' was consistently identified as a top-ranking B-cell epitope due to its high scores for antigenicity and hydrophilicity. nih.gov

T-cell epitope prediction involves identifying peptide fragments of the E protein that can bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. youtube.com The Immune Epitope Database and Analysis Resource (IEDB) provides tools for predicting both MHC class I (for cytotoxic T-lymphocytes) and MHC class II (for helper T-lymphocytes) binding peptides. mdpi.com These predictions are crucial as T-cell responses, in addition to antibody responses, are important for controlling and clearing DENV infections. youtube.com The predicted epitopes can then be synthesized and tested experimentally to confirm their immunogenicity. youtube.comyoutube.com

Table 2: Predicted B-Cell Epitopes in DENV E Protein This table presents example data from epitope prediction studies.

DENV Serotype Predicted Epitope Sequence Key Predictive Scores
DENV-2 PHAKKQDVVV High antigenicity and hydrophilicity nih.gov
DENV-3 (Varies) Mean antigenicity threshold ~1.023-1.026 nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques that allow researchers to study the movement and interaction of atoms and molecules over time. For the DENV E protein, MD simulations provide insights into its structural dynamics, stability, and interactions with other molecules, such as antibodies or potential drug candidates. nih.govnih.gov

MD simulations have been used to investigate the conformational changes the E protein undergoes during the viral fusion process, which is essential for viral entry into host cells. researchgate.net These simulations can model how changes in pH affect the stability of the E protein dimer, a key step in the fusion mechanism. nih.govresearchgate.net Furthermore, MD studies can elucidate how neutralizing antibodies bind to the E protein and stabilize it, thereby preventing the conformational changes required for fusion. nih.gov

In the context of drug discovery, MD simulations are used to assess the binding stability of small molecules, such as flavonoids, to the E protein. nih.govmdpi.com By simulating the protein-ligand complex, researchers can determine the strength and nature of the interactions and predict whether a compound is likely to be an effective inhibitor. acs.org For example, simulations have shown that flavonoids like baicalein (B1667712) and quercetin (B1663063) can form stable hydrogen bond interactions with key residues in the E protein. nih.gov

Protein-Protein Interaction Network Analysis

The DENV E protein, like other viral proteins, must interact with a multitude of host cell proteins to facilitate viral replication and assembly. Protein-protein interaction (PPI) network analysis is a bioinformatics approach used to map and analyze these complex interaction networks. nih.govnih.gov

Databases such as DenvInt have been created to compile and curate experimentally verified interactions between DENV proteins and host proteins from both humans and mosquitoes. nih.govresearchgate.net Analysis of these networks reveals that the E protein interacts with a significant number of host proteins. researchgate.net These interactions are often crucial for various stages of the viral life cycle, from initial attachment to a host cell to the assembly of new virus particles. nih.gov

By analyzing the properties of these interaction networks, researchers can identify "hub" proteins that have a high number of interactions and are often central to the network's architecture. nih.gov These central host proteins are attractive targets for antiviral therapies, as disrupting their interaction with viral proteins could significantly impair viral replication. For example, studies have identified human proteins involved in the complement and coagulation cascade and cytoskeleton components as interaction partners for DENV proteins. nih.gov

Homology Modeling and Structural Prediction

While experimental techniques like X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of proteins, it is not always feasible to obtain high-resolution structures for every protein of interest. Homology modeling, also known as comparative modeling, is a computational method used to predict the 3D structure of a protein based on its amino acid sequence and its similarity to a known experimental structure (a template). nih.govleafletpub.com

For the DENV E protein and its variants, homology modeling is a valuable tool. als-journal.com When an experimental structure is not available for a specific DENV strain or a mutated version of the E protein, a reliable 3D model can be generated using the known structure of a closely related E protein as a template. nih.gov The quality of the resulting model is then assessed using various validation tools like PROCHECK and VERIFY-3D to ensure its stereochemical and structural integrity. nih.gov

These predicted structures are instrumental for a variety of downstream applications. They can be used in molecular docking studies to screen for potential inhibitors, for epitope mapping to guide vaccine design, and to understand the structural consequences of amino acid mutations observed in different viral isolates. nih.govnih.gov

Biochemical and Biophysical Assays

Biochemical and biophysical assays are fundamental to understanding the structure and function of the Dengue virus E protein. These techniques allow researchers to produce the protein in controlled systems and to study its critical functions, such as membrane fusion and receptor binding, in vitro.

Protein Expression and Purification Strategies

The production of high-quality, recombinant E protein is a prerequisite for a wide range of structural and functional studies. Various expression systems have been utilized, each with specific advantages, to generate different forms of the E protein, from full-length ectodomains to specific domains like domain III.

Common strategies involve expressing the E protein as a fusion protein, often with a tag like a 6x-His tag or Glutathione S-transferase (GST) to simplify purification. nih.govnih.gov Expression in Escherichia coli is a popular method due to its cost-effectiveness and high yield. However, this often results in the protein being sequestered in insoluble inclusion bodies, which then requires denaturation and a carefully optimized refolding process to obtain a biologically active conformation. nih.govacs.org An arginine-mediated renaturation protocol has been successfully used for this purpose. nih.gov

Yeast systems, such as Pichia pastoris, offer an alternative for producing the E protein. nih.govmdpi.com This system can secrete the protein, but challenges like proteolytic degradation have been reported. nih.gov For studies requiring native-like glycosylation, mammalian cell lines, particularly Human Embryonic Kidney 293 (HEK293) cells, are the preferred expression host. thenativeantigencompany.comelifesciences.org These cells can produce the soluble ectodomain of the E protein with proper folding and post-translational modifications. thenativeantigencompany.com Purification from these systems typically employs a combination of chromatographic techniques, including immobilized metal affinity chromatography (IMAC) and ion-exchange chromatography (IEX). thenativeantigencompany.comresearchgate.net

Table 1: Comparison of Expression Systems for Dengue Virus E Protein

Expression SystemCommon Form of E ProteinAdvantagesDisadvantagesPurification Method
Escherichia coliDomain III, EctodomainHigh yield, cost-effectiveInsoluble inclusion bodies, lack of glycosylationNi-NTA affinity chromatography
Pichia pastorisFull-length, TruncatedSecretion into medium, potential for high-level expressionProteolytic degradation can occurAmmonium (B1175870) sulfate (B86663) precipitation, IMAC
Mammalian Cells (HEK293)Soluble ectodomain, VLPsProper folding, native glycosylationLower yield, higher costIMAC, Ion-Exchange Chromatography

Membrane Fusion Assays

The E protein mediates the fusion of the viral membrane with the host cell's endosomal membrane, a critical step for viral entry. This process is triggered by the low pH of the endosome. mdpi.comfrontiersin.org Several assays have been developed to study this fusion process in vitro.

One approach is the cell-cell fusion assay . In this system, one population of cells is engineered to express the Dengue virus E protein (donor cells), while another population of cells (target cells) is labeled. When the pH is lowered, the E protein on the donor cells undergoes a conformational change, triggering fusion with the target cells, which can be quantified, for instance, through a luciferase reporter system. tandfonline.com

Another powerful technique involves monitoring the fusion of virus-like particles (VLPs) with liposomes that mimic the endosomal membrane. elifesciences.org The fusion process can be tracked in real-time at a single-particle level. This method allows for the detailed kinetic analysis of hemifusion, the merging of the outer leaflets of the two membranes. elifesciences.org

Assays that directly monitor low pH-triggered fusion with live cells are also employed. In this method, the virus is pre-bound to target cells at a low temperature. A brief shift to a low pH environment at 37°C induces fusion at the plasma membrane, and the resulting infection can be quantified by detecting viral antigens in the cells through immunofluorescence. nih.gov The interaction of the fusion peptide (a specific region within the E protein) with membranes can also be studied using biophysical techniques like fluorescence spectroscopy, which tracks changes in the fluorescence of tryptophan residues within the peptide as it inserts into the lipid bilayer. nih.gov

Receptor Binding Assays

The initial interaction between the Dengue virus and a host cell is mediated by the E protein binding to specific receptor molecules on the cell surface. nih.govnih.gov Understanding this interaction is key to deciphering viral tropism.

To investigate this, a recombinant chimeric form of the E protein can be used as a probe. nih.gov For example, the E protein can be expressed fused to the Fc region of human immunoglobulin G. This chimera can then be used to test binding to various cell types, distinguishing between E protein-mediated binding and Fc receptor-mediated binding. nih.gov Such studies have shown that the recombinant E protein binds directly to cells like Vero, CHO, and endothelial cells. nih.gov

Virus overlay protein binding assays (VOPBA) represent another method. In VOPBA, proteins from host cell lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with either whole DENV particles or recombinant E protein. Subsequent detection with specific antibodies reveals which host cell proteins the virus or E protein binds to. nih.gov

Furthermore, in silico molecular docking studies are used to predict the binding interactions between the E protein and potential inhibitors or receptor molecules. acs.orgmdpi.com These computational approaches can identify potential binding pockets on the E protein surface and predict the binding affinity of various compounds, guiding the development of antiviral agents that block receptor attachment. acs.orgmdpi.com

Viral Assembly and Egress Assays (e.g., VLP systems)

The E protein, along with the pre-membrane (prM) protein, is crucial for the assembly and release of new virus particles. frontiersin.orgnih.govVirus-like particle (VLP) systems are an invaluable tool for studying these processes. VLPs are non-infectious particles formed by the co-expression of the prM and E structural proteins. nih.govthenativeantigencompany.com They are structurally similar to native virions and serve as an excellent model to study the functions of these proteins in assembly and budding without the need for handling infectious virus. elifesciences.orgnih.gov

Studies using VLP systems have revealed critical aspects of viral assembly. For instance, mutations in the stem region of the E protein, particularly in its amphipathic helical domains (EH1 and EH2), can severely impair VLP assembly. nih.govnih.gov Assays such as radioimmunoprecipitation and membrane flotation can be used to demonstrate that these mutations affect key steps like prM-E heterodimerization or the membrane association of the E protein stem. nih.govnih.gov

The role of cellular factors in egress can also be studied. For example, treating VLP-expressing cells with substances like ammonium chloride, which neutralizes the acidic pH in compartments of the secretory pathway, can help elucidate the role of pH-dependent steps in viral maturation and release. nih.gov

Immunological Assays

Immunological assays are essential for detecting and quantifying the host's antibody response to the Dengue virus E protein, which is the primary target of neutralizing antibodies. abcam.com

ELISA for Antibody Detection and Titration

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, versatile, and high-throughput method for detecting and titrating antibodies against the Dengue E protein in patient samples. raybiotech.comwikipedia.orgflabslis.com Several formats of ELISA are employed for this purpose.

The indirect ELISA is commonly used to measure the quantity of anti-Dengue antibodies in serum or plasma. mdpi.comraybiotech.com In this setup, a microtiter plate is coated with recombinant Dengue E protein antigen. The patient's serum is then added, and any antibodies specific to the E protein will bind to it. A secondary antibody, which is conjugated to an enzyme and recognizes human antibodies (e.g., anti-human IgG or IgM), is then added. Finally, a substrate is introduced, which the enzyme converts into a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of anti-E protein antibody in the sample. raybiotech.com

A sandwich ELISA can also be designed to verify the authenticity of recombinant proteins. For example, a plate can be coated with an antibody that captures the recombinant protein (e.g., via its His-tag), and then a second, specific antibody (e.g., one that recognizes a neutralizing epitope on the E protein) is used for detection. nih.gov

Competitive ELISAs are another format used in research to study antibody responses. youtube.com These assays measure the ability of antibodies in a sample to compete with a known, labeled monoclonal antibody for binding to the E protein antigen. This can provide insights into the specificity and concentration of antibodies targeting particular epitopes. youtube.com Recombinant E proteins with mutations in the highly conserved fusion loop have been developed to create ELISAs with reduced cross-reactivity between different flaviviruses, allowing for more specific serotyping of the immune response. cdc.govnih.gov

Table 2: Common ELISA Formats for Dengue E Protein Antibody Analysis

ELISA FormatPrinciplePrimary Application
Indirect ELISA Antigen-coated plate detects specific antibodies in a sample. raybiotech.comQuantifying total IgG or IgM antibodies against the E protein. flabslis.comnih.gov
Sandwich ELISA Antibody-coated plate "sandwiches" the antigen, which is then detected by a second antibody. wikipedia.orgConfirming the identity and epitope integrity of recombinant E protein. nih.gov
Competitive ELISA Sample antibody competes with a labeled antibody for binding to the antigen. wikipedia.orgDetermining the concentration and specificity of antibodies to certain epitopes. youtube.com

Neutralization Assays (e.g., Plaque Reduction Neutralization Test)

Neutralization assays are paramount in assessing the efficacy of antibodies in preventing viral infection. The Plaque Reduction Neutralization Test (PRNT) is the gold-standard method for quantifying the levels of neutralizing antibodies against dengue virus. This assay directly measures the ability of antibodies to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

The principle of the PRNT involves incubating a known amount of the dengue virus, such as the TH-Sman strain, with serial dilutions of a serum sample containing antibodies. This virus-antibody mixture is then added to a confluent monolayer of susceptible cells, typically Vero cells. The cells are then overlaid with a semi-solid medium, such as carboxymethyl cellulose, which restricts the spread of progeny virions, ensuring that any new infections are localized to the immediate vicinity of the initially infected cell. After an incubation period that allows for plaque development, the cells are fixed and stained, often with crystal violet, making the plaques visible and countable.

The neutralizing antibody titer is typically expressed as the reciprocal of the highest serum dilution that causes a 50% or 90% reduction in the number of plaques (PRNT50 or PRNT90, respectively) compared to the control wells containing only the virus. Higher PRNT titers indicate a greater concentration of neutralizing antibodies and, consequently, a more potent humoral immune response against the specific viral strain.

Below is a representative data table illustrating the results of a plaque reduction neutralization test for a DENV-1 strain, similar to TH-Sman, against a specific monoclonal antibody.

Antibody Concentration (µg/mL)Average Plaque CountPercent Neutralization (%)
10595
12575
0.15050
0.018020
0 (Virus Control)1000

This interactive table demonstrates the inverse relationship between antibody concentration and plaque formation. As the concentration of the neutralizing antibody decreases, the number of viral plaques increases, indicating reduced neutralization of the virus.

Immunofluorescence Microscopy for Protein Localization

Immunofluorescence microscopy is a powerful technique used to visualize the subcellular localization of specific proteins, such as the dengue virus E protein, within infected cells. This method relies on the high specificity of antibodies to their target antigens and the use of fluorescent molecules to detect the antibody-antigen complex.

The process begins with the infection of a suitable cell line with the dengue virus, in this case, the TH-Sman strain. At various time points post-infection, the cells are fixed to preserve their cellular structure and the location of the proteins within them. The cells are then permeabilized to allow antibodies to access the intracellular components.

A primary antibody, which is specific to the dengue E protein, is then introduced. This antibody binds to the E protein molecules within the cell. Following this, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), is added. This secondary antibody is designed to recognize and bind to the primary antibody. When excited by a specific wavelength of light from a fluorescence microscope, the fluorophore emits light of a longer wavelength, which is then detected.

The resulting fluorescent signal pinpoints the location of the E protein within the cell. For the dengue virus, the E protein is synthesized and assembled in the endoplasmic reticulum (ER) of the host cell. Therefore, immunofluorescence staining for the E protein of the TH-Sman strain would be expected to show a characteristic reticular or perinuclear staining pattern, co-localizing with ER markers. As new virions are formed, the E protein is incorporated into the viral envelope and can also be observed on the surface of mature virions budding from the cell. This technique provides crucial insights into the viral replication cycle and the trafficking of viral proteins within the host cell.

Evolutionary Dynamics of Dengue Virus E Protein

Genetic Variation and Serotype Divergence

The Dengue virus is classified into four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4), each of which can be further divided into different genotypes. nih.govnih.gov This classification is largely based on the antigenic properties of the E protein. nih.gov The E protein gene is a primary target for studying genetic diversity due to its high degree of variation, which arises from the error-prone nature of the viral RNA polymerase, rapid replication rates, large population sizes, and selective pressure from the host immune system. nih.gov

The E protein is a class II viral fusion protein composed of three structural and functional domains: Domain I (DI), Domain II (DII), and Domain III (DIII). nih.govvirologyresearchservices.com These domains are crucial for the protein's functions, including receptor binding and membrane fusion. nih.govasm.org Genetic variation is not uniformly distributed across the E protein. Studies on DENV-3, for instance, have identified numerous variable sites, with a significant number of amino acid changes located on the viral surface, suggesting they are subject to selective pressures. nih.gov

While there is considerable genetic divergence between serotypes, there is also significant within-serotype variation. elifesciences.orgelifesciences.org This intra-serotype diversity can lead to antigenic differences, meaning that even within a single serotype, different strains can have varying abilities to be neutralized by the same antibodies. elifesciences.orgelifesciences.org Research has identified specific amino acid substitutions in the E protein that are associated with this antigenic variation. elifesciences.org Despite this within-serotype antigenic heterogeneity, the major antigenic differences are still observed at the serotype level, which dominates the evolutionary dynamics of the virus. elifesciences.orgelifesciences.org

Molecular Evolution of E Protein and its Impact on Viral Fitness and Transmission

The molecular evolution of the DENV E protein directly influences the virus's fitness, which is its ability to replicate and transmit between hosts. The E protein's flexibility and ability to undergo conformational changes are essential for both viral assembly and the infection process. virologyresearchservices.comrcsb.org

Mutations in the E protein can enhance viral fitness in several ways. For example, specific substitutions can increase the virus's infectivity in both mosquito vectors and mammalian hosts. embopress.org A study on DENV-2 identified two neighboring substitutions, T226K and G228E in the E protein, which increased the virus's fitness and were associated with clade turnover and dengue epidemics. embopress.org The mechanism behind this enhanced fitness was linked to changes in the polarity of these residues, which increased the binding affinity of the E protein to C-type lectin receptors on host cells. embopress.org

Furthermore, the evolution of the E protein can impact viral transmission dynamics. Changes in the E protein can affect the virus's ability to infect and replicate within the mosquito vector, which is a critical step in its life cycle. nih.gov For instance, nucleotide substitutions in the 3' untranslated region (3'UTR) of the DENV-2 genome, which can influence the expression of viral proteins including the E protein, have been shown to increase the production of subgenomic flavivirus RNA (sfRNA) in the salivary glands of Aedes aegypti mosquitoes. This, in turn, can enhance virus transmission by suppressing the mosquito's innate immune response. nih.gov

Adaptive Mutations and Immune Evasion

A significant driving force in the evolution of the DENV E protein is the pressure exerted by the host immune system. The virus continuously evolves to evade neutralization by antibodies. Adaptive mutations are those that are positively selected for because they provide a survival advantage to the virus, often by altering antigenic sites on the E protein.

Mutations in Domain III of the E protein are particularly important for immune evasion. nih.gov This domain is a key target for neutralizing antibodies. asm.org Studies have shown that amino acid changes in this region can help the virus escape from host neutralizing antibodies. nih.gov For example, research on DENV-1 identified three nonsynonymous mutations in Domain III (V324I, V351L, and V380I) that emerged and became stable in contemporary strains. nih.govasm.org These mutations were shown to promote infectivity and, crucially, confer higher resistance to neutralizing antibodies, indicating a clear trend of immune escape. nih.govasm.org Viruses with these mutations also exhibited weaker immunogenicity, further aiding their ability to evade the host's adaptive immune response. asm.org

This constant antigenic variation, driven by adaptive mutations, presents a significant challenge for the development of effective, long-lasting vaccines. The phenomenon of antibody-dependent enhancement (ADE), where pre-existing antibodies to one serotype can enhance infection by a different serotype, further complicates the immune response to DENV and is influenced by the antigenic characteristics of the E protein. frontiersin.org

Phylogenetic Analysis for Tracing Viral Spread and Genotype Shifts

Phylogenetic analysis, which studies the evolutionary relationships between organisms or viruses, is a powerful tool for understanding the epidemiology and evolution of Dengue virus. By sequencing the E protein gene from different viral isolates, scientists can reconstruct the evolutionary history of the virus, trace its geographic spread, and monitor the emergence and spread of new genotypes. nih.govplos.org

The E gene is a common target for phylogenetic analysis because its sequence provides sufficient resolution to distinguish between genotypes and even lineages within genotypes. nih.govnih.gov Such analyses have been instrumental in tracking the movement of DENV strains across continents and identifying the origins of outbreaks. For example, a study on DENV circulating at the Colombian-Venezuelan border revealed close phylogenetic relationships between strains from both countries, suggesting frequent cross-border transmission that could fuel new outbreaks. plos.org

Q & A

Q. How is the Dengue virus E protein TH-Sman genetically identified and classified into serotypes?

The TH-Sman strain was initially misclassified due to antigenic variations but was reclassified as Dengue virus type 1 (DENV-1) through full-length sequencing of the E protein gene. Phylogenetic analysis using conserved regions (e.g., amino acids 1–300) and sequence alignment with reference strains revealed serotype-specific motifs. A hypervariable region (residues 370–395) in the E protein serves as a genetic marker for distinguishing dengue and tick-borne flaviviruses . Methodology: Use reverse transcription-PCR with consensus primers, Sanger sequencing, and tools like BLAST for comparative genomic analysis.

Q. What structural domains of the E protein are critical for host cell binding and fusion?

The E protein’s ectodomain (residues 1–395) contains three domains: DI (central β-barrel), DII (fusion loop), and DIII (receptor-binding). Trypsin cleavage experiments show that the cell-binding activity resides in a soluble 45-kDa fragment (DIII), while the transmembrane anchor (residues 396–495) mediates interactions with prM during virion assembly . Methodology: Use trypsin digestion assays, sucrose gradient sedimentation, and radiolabeling to track protein interactions.

Q. Which experimental techniques are used to study E protein conformational changes during viral entry?

Ionic strength modulation and low-pH environments induce structural rearrangements in the E protein. Small-angle X-ray scattering (SAXS) and circular dichroism (CD) spectroscopy reveal transitions from dimeric to trimeric states, which are critical for membrane fusion . Methodology: Perform SAXS under varying ionic conditions (e.g., 150 mM to 500 mM NaCl) and analyze data with software like PRIMUS.

Advanced Research Questions

Q. How can computational tools prioritize target sites in the E protein for diagnostics/vaccines?

Integrate tools like homology modeling (SWISS-MODEL), epitope prediction (IEDB), and molecular dynamics (GROMACS) to identify conserved, surface-exposed residues. For example, residues in DIII (e.g., K307, E383) are prioritized due to their role in neutralizing antibody binding and low entropy (high evolutionary stability) . Methodology: Combine residue conservation scores, B-cell epitope prediction, and free-energy calculations to rank sites.

Q. How do contradictions in epitope immunodominance arise across studies using human vs. murine models?

Human antibodies often target quaternary epitopes spanning multiple E protein monomers (e.g., E-dimer epitopes), while murine models predominantly recognize linear epitopes. Discrepancies arise from differences in immune system complexity and assay formats (e.g., ELISA vs. cryo-EM) . Methodology: Compare antibody neutralization using X-ray crystallography (for linear epitopes) and single-particle EM (for quaternary epitopes).

Q. What experimental designs resolve time-dependent host-pathogen interactions involving the E protein?

Time-course transcriptomics and CRISPR-Cas9 knockout models (e.g., PERK−/− or IRE1−/− MEFs) reveal that DENV modulates the unfolded protein response (UPR): suppressing PERK-eIF2α early (to aid translation) and activating IRE1-XBP1 later (to enhance virion assembly) . Methodology: Use siRNA silencing, Western blotting for UPR markers (e.g., CHOP, GRP78), and plaque assays to correlate UPR phases with viral titers.

Q. How can conflicting data on E protein glycosylation’s role in virulence be reconciled?

Strain-specific glycosylation at N67 (DENV-1/TH-Sman) vs. N153 (DENV-2) impacts cellular trafficking and immune evasion. For TH-Sman, glycan knockout (N67Q) reduces dendritic cell binding by 60%, as shown via flow cytometry with anti-E protein monoclonal antibodies . Methodology: Generate glycan mutants via site-directed mutagenesis and assess infectivity in DC-SIGN-expressing cell lines.

Methodological Tables

Q. Table 1. Key Techniques for E Protein Characterization

Technique Application Example Findings Reference
Cryo-EMQuaternary epitope mappingAntibodies bind across E dimers
NMR SpectroscopyTransmembrane domain structureNS4A helices interact with ER membrane
Surface Plasmon Resonance (SPR)Binding affinity (Kd)E protein-receptor Kd = 50 nM

Q. Table 2. Common Pitfalls in E Protein Studies

Issue Solution
Cross-reactive antibodiesUse chimeric viruses with swapped E domains
Aggregation in purificationAdd 0.1% n-dodecyl-β-D-maltoside (DDM)
Low-resolution EM mapsFocused classification in RELION-3.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.